molecular formula C12H17NO2 B12337558 (3R)-3-Amino-3-[4-(methylethyl)phenyl]propanoic acid

(3R)-3-Amino-3-[4-(methylethyl)phenyl]propanoic acid

Cat. No.: B12337558
M. Wt: 207.27 g/mol
InChI Key: XRDCVKSGZNDEDT-LLVKDONJSA-N
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Description

(3R)-3-Amino-3-[4-(methylethyl)phenyl]propanoic acid is an organic compound with a chiral center, making it optically active. This compound is structurally related to amino acids and contains an amino group, a phenyl group substituted with an isopropyl group, and a carboxylic acid group. Its unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-[4-(methylethyl)phenyl]propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-isopropylbenzaldehyde and glycine.

    Formation of Intermediate: The aldehyde group of 4-isopropylbenzaldehyde is first converted to an imine by reacting with glycine in the presence of a suitable catalyst.

    Reduction: The imine intermediate is then reduced to form the corresponding amine using a reducing agent such as sodium borohydride.

    Resolution: The racemic mixture is resolved to obtain the (3R)-enantiomer using chiral resolution techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-[4-(methylethyl)phenyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of (3R)-3-Nitro-3-[4-(methylethyl)phenyl]propanoic acid.

    Reduction: Formation of (3R)-3-Amino-3-[4-(methylethyl)phenyl]propanol.

    Substitution: Formation of (3R)-3-Amino-3-[4-(nitro)isopropylphenyl]propanoic acid.

Scientific Research Applications

(3R)-3-Amino-3-[4-(methylethyl)phenyl]propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-[4-(methylethyl)phenyl]propanoic acid involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes and receptors in the body, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to neurotransmission and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Amino-3-[4-(methylethyl)phenyl]propanoic acid: The enantiomer of the compound with different optical activity.

    Phenylalanine: An amino acid with a similar phenyl group but lacking the isopropyl substitution.

    Tyrosine: Another amino acid with a phenyl group and an additional hydroxyl group.

Uniqueness

(3R)-3-Amino-3-[4-(methylethyl)phenyl]propanoic acid is unique due to its specific chiral configuration and the presence of the isopropyl group, which can influence its biological activity and interactions.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(3R)-3-amino-3-(4-propan-2-ylphenyl)propanoic acid

InChI

InChI=1S/C12H17NO2/c1-8(2)9-3-5-10(6-4-9)11(13)7-12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15)/t11-/m1/s1

InChI Key

XRDCVKSGZNDEDT-LLVKDONJSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)[C@@H](CC(=O)O)N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CC(=O)O)N

Origin of Product

United States

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